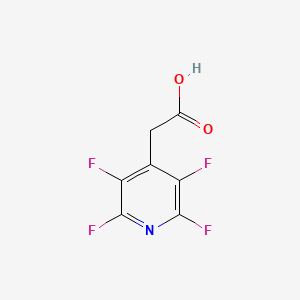

(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid

Description

Systematic Nomenclature and Chemical Abstracts Service Registry Analysis

The compound (2,3,5,6-tetrafluoro-4-pyridinyl)acetic acid is officially registered under Chemical Abstracts Service registry number 65697-73-6. The systematic International Union of Pure and Applied Chemistry nomenclature designation for this compound is 2-(2,3,5,6-tetrafluoropyridin-4-yl)acetic acid, which precisely describes the structural relationship between the tetrafluorinated pyridine ring and the acetic acid functional group. This naming convention follows established organic chemistry protocols by identifying the acetic acid moiety as the principal functional group and designating the tetrafluoropyridine portion as a substituent.

Multiple synonymous designations exist for this compound in chemical databases and commercial catalogs. Alternative nomenclature includes 2,3,5,6-tetrafluoro-4-pyridinyl acetic acid, 2,3,5,6-tetrafluoropyridine-4-yl acetic acid, 2-perfluoropyridin-4-yl acetic acid, and tetrafluoropyridin-4-yl acetic acid. The Merck Index number MFCD02944320 serves as an additional unique identifier across various chemical databases. The compound's registration in multiple international chemical databases confirms its significance in both research and commercial applications.

The systematic approach to nomenclature reflects the compound's structural complexity, where four fluorine atoms occupy specific positions on the pyridine ring system. The numbering system follows standard pyridine nomenclature conventions, with the nitrogen atom designated as position 1, and the acetic acid substituent attached at the 4-position of the ring. This precise naming system enables unambiguous identification and facilitates accurate chemical communication across research and industrial contexts.

Molecular Geometry and Crystallographic Data

The molecular formula of this compound is C₇H₃F₄NO₂, corresponding to a molecular weight of 209.1 atomic mass units. The compound exhibits a melting point range of 145-149 degrees Celsius, indicating substantial intermolecular interactions characteristic of fluorinated aromatic compounds. Predictive computational analysis suggests a boiling point of approximately 267.2 degrees Celsius at standard atmospheric pressure.

The molecular geometry centers around a planar pyridine ring system with tetrahedral geometry at the methylene carbon connecting to the carboxylic acid group. The simplified molecular-input line-entry system representation C(C1=C(C(=NC(=C1F)F)F)F)C(=O)O accurately describes the connectivity pattern. Density functional theory calculations predict a molecular density of 1.647 grams per cubic centimeter, significantly higher than typical organic compounds due to the presence of multiple fluorine atoms.

Crystallographic analysis reveals important structural features that influence the compound's properties and reactivity. The predicted logarithmic partition coefficient value of 1.27 suggests moderate lipophilicity, while the calculated polar surface area of 50.19 square angstroms indicates significant hydrogen bonding potential. The refractive index is predicted to be 1.47, consistent with highly fluorinated aromatic systems. These physical constants collectively demonstrate how extensive fluorination fundamentally alters the material properties compared to the parent pyridine acetic acid system.

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 209.1 g/mol | Experimental |

| Melting Point | 145-149°C | Experimental |

| Boiling Point | 267.2°C | Predicted |

| Density | 1.647 g/cm³ | Predicted |

| Refractive Index | 1.47 | Predicted |

| LogP | 1.27 | Calculated |

Electronic Structure and Fluorine Substituent Effects

The electronic structure of this compound is fundamentally influenced by the presence of four electronegative fluorine atoms on the pyridine ring. Computational analysis indicates a predicted acid dissociation constant value of 2.87 ± 0.10, representing a significantly more acidic character compared to unsubstituted pyridine acetic acid derivatives. This enhanced acidity results from the strong electron-withdrawing effects of the fluorine substituents, which stabilize the conjugate base through inductive and resonance mechanisms.

The tetrafluoro substitution pattern creates a highly electron-deficient pyridine ring system. Fluorine atoms at positions 2, 3, 5, and 6 withdraw electron density from the aromatic system through both inductive and mesomeric effects. This electronic perturbation significantly influences the reactivity of the compound, making the pyridine nitrogen less basic and the carboxylic acid group more acidic than in non-fluorinated analogs. The electron density distribution calculated through density functional theory methods demonstrates substantial positive charge localization on the pyridine ring carbons.

Molecular orbital analysis reveals that the highest occupied molecular orbital energy levels are significantly lowered compared to non-fluorinated pyridine derivatives. The lowest unoccupied molecular orbital energies are correspondingly affected, resulting in altered frontier orbital characteristics that influence chemical reactivity and spectroscopic properties. These electronic modifications contribute to enhanced thermal stability and altered chemical reactivity patterns that distinguish this compound from conventional pyridine acetic acid derivatives.

The fluorine substituent effects extend beyond simple electron withdrawal to include conformational and steric considerations. The van der Waals radius of fluorine atoms influences molecular packing in the solid state and affects intermolecular interactions. Computational modeling suggests that the fluorine atoms create a sterically protected environment around the pyridine ring, potentially influencing reaction selectivity and molecular recognition processes in biological and catalytic systems.

Comparative Analysis with Related Perfluorinated Pyridine Derivatives

Comparative analysis with related fluorinated pyridine compounds reveals the unique characteristics of this compound within the broader family of perfluorinated heterocycles. The parent compound 2,3,5,6-tetrafluoropyridine, with Chemical Abstracts Service number 2875-18-5, serves as the immediate precursor and shares the core tetrafluorinated pyridine structure. This parent compound exhibits a molecular weight of 151.06 atomic mass units and demonstrates the foundational electronic properties that are modified by the acetic acid substituent.

The introduction of the acetic acid functional group at the 4-position creates significant structural and chemical differences compared to the parent tetrafluoropyridine. While 2,3,5,6-tetrafluoropyridine exists as a clear liquid at room temperature, the acetic acid derivative exhibits a substantially higher melting point due to intermolecular hydrogen bonding and dipolar interactions. The carboxylic acid functionality introduces amphiphilic character, enabling solubility in both aqueous and organic media under appropriate conditions.

Comparison with other fluorinated pyridine acetic acid derivatives demonstrates the importance of fluorine substitution patterns. Related compounds such as 2-(6-(trifluoromethyl)pyridin-3-yl)acetic acid exhibit different electronic and physical properties due to alternative fluorine arrangements. The tetrafluoro substitution pattern in this compound creates a more symmetrically electron-deficient system compared to compounds with fewer or differently positioned fluorine substituents.

Industrial synthesis methods for tetrafluoropyridine derivatives typically involve high-temperature reactions with hydrogen bromide or specialized fluorination procedures. The preparation of this compound from the parent tetrafluoropyridine requires careful control of reaction conditions to maintain the fluorine substitution pattern while introducing the acetic acid functionality. This synthetic complexity contributes to the compound's value as a specialized chemical intermediate.

| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Characteristics |

|---|---|---|---|---|

| 2,3,5,6-Tetrafluoropyridine | C₅HF₄N | 151.06 | Not specified | Parent compound, liquid at room temperature |

| This compound | C₇H₃F₄NO₂ | 209.1 | 145-149°C | Acetic acid derivative, solid at room temperature |

| 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid | C₈H₆F₃NO₂ | 205.13 | Not specified | Alternative fluorination pattern |

The comparative analysis reveals that this compound occupies a unique position among fluorinated pyridine derivatives due to its combination of extensive fluorination and carboxylic acid functionality. This dual character makes it particularly valuable for applications requiring both the electronic properties of highly fluorinated aromatics and the chemical versatility of carboxylic acid groups. The compound's position within the broader family of perfluorinated heterocycles establishes its significance in advanced synthetic chemistry and materials science applications.

Properties

IUPAC Name |

2-(2,3,5,6-tetrafluoropyridin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-2(1-3(13)14)5(9)7(11)12-6(4)10/h1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHLFVREHOCIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=NC(=C1F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361255 | |

| Record name | (2,3,5,6-Tetrafluoropyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65697-73-6 | |

| Record name | (2,3,5,6-Tetrafluoropyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorinating agents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The acetic acid moiety can participate in oxidation and reduction reactions, leading to the formation of different carboxylic acid derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates :

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. The introduction of fluorine atoms into organic molecules often increases their metabolic stability and biological activity. For example, derivatives of (2,3,5,6-tetrafluoro-4-pyridinyl)acetic acid have shown potential in developing anti-inflammatory and anti-cancer agents.

Case Study :

Research indicates that fluorinated pyridine derivatives can exhibit enhanced binding affinity to biological targets due to their ability to form stronger interactions with proteins and enzymes. This has been documented in studies focusing on the design of inhibitors for specific pathways involved in cancer proliferation .

Agrochemicals

Pesticide Development :

this compound is utilized in the formulation of pesticides and herbicides. The incorporation of fluorine into pesticide molecules can improve their efficacy and reduce the required dosage, thus minimizing environmental impact.

Case Study :

In a study examining the hydrolysis and photolysis of insecticides containing fluorinated compounds, it was found that such compounds exhibited increased stability under various environmental conditions compared to their non-fluorinated counterparts. This stability is crucial for ensuring effective pest control over extended periods .

Material Science

Polymer Additives :

The compound can be used as an additive in polymers to enhance properties such as thermal stability and chemical resistance. The incorporation of fluorinated compounds into polymer matrices can lead to materials with improved performance characteristics.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Various synthetic routes have been explored to optimize yields and minimize by-products.

Synthesis Overview:

- Starting Material : 2,3,5,6-Tetrafluoropyridine

- Reagents : Acetic anhydride or acetic acid under acidic conditions.

- Reaction Conditions : Heating under reflux for several hours followed by purification through crystallization or chromatography.

Summary Table of Applications

| Application Area | Description | Example Products |

|---|---|---|

| Medicinal Chemistry | Intermediates for pharmaceuticals with enhanced biological activity | Anti-inflammatory agents |

| Agrochemicals | Formulation of effective pesticides with reduced environmental impact | Fluorinated insecticides |

| Material Science | Additives for polymers improving thermal stability and chemical resistance | Specialty polymers |

Mechanism of Action

The mechanism of action of (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid involves its interaction with molecular targets through its fluorinated pyridine ring and acetic acid moiety. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. The acetic acid group can participate in acid-base reactions, influencing the compound’s reactivity and stability in biological systems .

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Acidity: The hydroxyl-substituted analog (CAS 652-34-6) exhibits a significantly lower pKa (5.3) compared to non-fluorinated 4-hydroxybenzoic acid (pKa ~9.3), highlighting fluorine’s electron-withdrawing influence . The acetic acid derivative’s acidity is unreported but likely modulated similarly.

Thermal Stability : Melting points vary widely. For example, the alkynyl-hydroxy derivatives (e.g., compound 1c in ) melt at 220°C, while the thiol-substituted analog melts at 153°C .

Synthetic Utility : The iodo-substituted derivative (CAS 873536-93-7) is employed in halogen-bonded supramolecular assemblies due to its heavy atom effect .

Spectroscopy and Imaging

Materials Science

Medicinal Chemistry

- This compound : While direct biological data are lacking, its structural analogs (e.g., fluorinated mandelic acids) are explored for antimicrobial and anti-inflammatory properties .

Biological Activity

(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid (TFPA) is a fluorinated organic compound with significant potential in various biological applications due to its unique chemical structure and properties. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

TFPA is characterized by the molecular formula , featuring a pyridine ring substituted with four fluorine atoms and an acetic acid moiety. The presence of fluorine enhances the compound's stability and reactivity compared to non-fluorinated analogs. This unique structure classifies TFPA as a fluorinated heterocyclic compound and a carboxylic acid , which plays a crucial role in its biological interactions.

The mechanism by which TFPA exerts its biological effects involves several key interactions:

- Binding Affinity : The fluorine atoms contribute to strong hydrogen bonding and hydrophobic interactions with biological targets, enhancing binding affinity to enzymes or receptors.

- Acid-Base Reactions : The acetic acid group can participate in acid-base reactions, affecting the compound's reactivity in biological systems.

- Enzyme Interaction : TFPA is utilized in studies involving enzyme interactions and metabolic pathways, where its fluorinated nature serves as a probe in biochemical assays.

Antiviral Activity

Pyridine compounds are also being explored for their antiviral properties. The incorporation of fluorine atoms can enhance the efficacy of these compounds against viral targets. Although direct studies on TFPA's antiviral activity are sparse, the trends observed in related compounds indicate potential for further investigation .

Applications in Medicinal Chemistry

TFPA's unique properties make it a valuable building block in the synthesis of complex organic molecules. Its applications include:

- Pharmaceutical Development : TFPA is used in the design of new drugs due to its ability to modulate biological activity effectively.

- Specialty Chemicals Production : The compound is involved in creating materials with enhanced thermal stability and chemical resistance.

Case Studies and Research Findings

Several studies have documented the synthesis and application of TFPA in various chemical reactions:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid, and how can purity be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution on a tetrafluoropyridine precursor. For example, fluorinated pyridine derivatives (e.g., 2,3,5,6-tetrafluoro-4-iodobenzoic acid ) can undergo coupling reactions with acetic acid derivatives. Purification typically involves recrystallization from polar aprotic solvents (e.g., acetonitrile/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity >95% is achievable by repeated recrystallization, as demonstrated for structurally similar fluorinated benzoic acids .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10 to 10:90 gradient) for retention time analysis .

- NMR : NMR is critical for confirming fluorination patterns (expected δ: -110 to -150 ppm for aromatic fluorines). NMR can resolve the acetic acid proton (δ: ~3.8–4.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should show [M-H] at m/z 227.0 (calculated for CHFNO) .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Data : The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its fluorinated aromatic core and polar acetic acid group. It is soluble in DMSO (>50 mg/mL), DMF, and THF. Conflicting reports on water solubility (e.g., "very faint turbidity" in hot water for analogous tetrafluoroterephthalic acid vs. LogP = 4.44 for a related ester ) suggest pH-dependent behavior. Pre-dissolution in DMSO followed by dilution in buffer is recommended for biological assays.

Advanced Research Questions

Q. How do the electronic effects of tetrafluorination influence the compound’s reactivity in coordination chemistry?

- Mechanistic Insight : The electron-withdrawing fluorine substituents enhance the Lewis acidity of the pyridinyl nitrogen, facilitating coordination with transition metals (e.g., Cu, Fe). This property is exploited in fluorinated metal-organic frameworks (F-MOFs), where similar linkers like tetrafluoro terephthalic acid (H-4FBDC) improve thermal stability and gas adsorption . Computational studies (DFT) can quantify charge distribution effects.

Q. What strategies mitigate thermal decomposition during high-temperature applications?

- Thermal Stability Data : The compound decomposes above 250°C, as inferred from analogous fluorinated benzoic acids (e.g., tetrafluoroterephthalic acid melts at 275–277°C ). For applications requiring stability (e.g., OLEDs), encapsulation in polymeric matrices or covalent functionalization (e.g., esterification) reduces degradation. TGA/DSC under nitrogen can identify decomposition thresholds .

Q. How do researchers resolve contradictions in spectroscopic data for fluorinated analogs?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or pH effects. For example, trifluoroacetic acid (TFA) impurities can distort signals . Standardize measurement conditions (e.g., deuterated DMSO with 0.03% TFA as an internal reference) and cross-validate with X-ray crystallography for ambiguous cases .

Q. What role does this compound play in the development of fluorinated supramolecular assemblies?

- Application : The acetic acid moiety acts as a hydrogen-bond donor, enabling self-assembly into 2D networks or co-crystals with pyridine-based acceptors. In F-MOFs, its structural rigidity and fluorophilicity enhance selectivity for small molecules (e.g., CO/N separation) . Pair with IR spectroscopy to monitor carboxylate coordination modes (e.g., symmetric vs. asymmetric stretching at 1680–1720 cm) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.